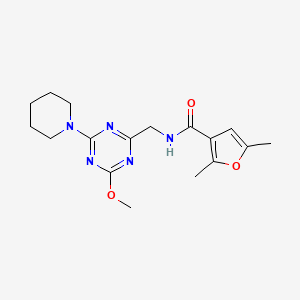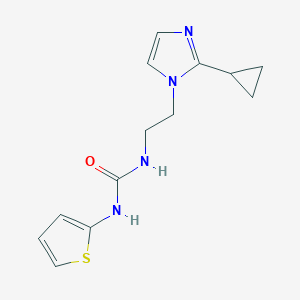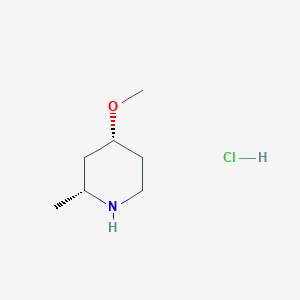
N5-phenylpyridine-2,5-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-phenylpyridine-2,5-diamine hydrochloride is a chemical compound with the CAS Number: 79441-22-8 . It has a molecular weight of 185.23 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11N3 . It has a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.22500 , a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Aplicaciones Científicas De Investigación
Photophysical Properties and Energy Transfer
Research on bichromophoric systems involving cyclometallated ruthenium complexes, similar in structural relevance to N5-phenylpyridine-2,5-diamine hydrochloride derivatives, highlights the study of energy transfer mechanisms within molecular systems. These complexes exhibit luminescence typical for cyclometallated ruthenium complexes and demonstrate rapid energy transfer between different units of the molecule, a principle that could be applied in the development of molecular devices or sensors based on this compound derivatives (Ott et al., 2006).
Coordination Chemistry and Magnetism
Studies on lanthanide complexes with bipyridyl and phenanthroline ligands, akin to the structural framework of this compound, offer insights into spin coupling and magnetic properties. These findings are significant for the design of materials with specific magnetic characteristics, potentially informing research on this compound in magnetic resonance imaging (MRI) contrast agents or in the design of molecular magnets (Schultz et al., 2002).
Luminescent Materials
The synthesis and characterization of iridium(III) complexes with functionalized bipyridines, related to this compound, underscore the potential of these compounds in the development of luminescent materials. These complexes are explored for their redox behavior, photophysical properties, and application in light-emitting devices, suggesting avenues for the utilization of this compound derivatives in optoelectronic applications (Neve et al., 1999).
Corrosion Inhibition
Research on chromenopyridine derivatives as corrosion inhibitors demonstrates the application of pyridine-based compounds in protecting metals against corrosion, particularly in acidic environments. This research hints at the potential of this compound derivatives to serve as environmentally friendly corrosion inhibitors for various metals and alloys (Ansari et al., 2017).
Sensor Development
Studies on platinum(II) and palladium(II) complexes involving phenylpyridine ligands, which share structural motifs with this compound, have led to the development of new luminescent materials that function as sensors. These complexes have been applied in detecting environmental pollutants and biological analytes, suggesting potential research directions for this compound in sensor technology (Ghedini et al., 2003).
Propiedades
IUPAC Name |
5-N-phenylpyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRARUWFVPWZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)


![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)
![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)

